![molecular formula C26H23NO6S2 B2977942 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-tosyl-1H-pyrrol-2(5H)-one CAS No. 1357711-54-6](/img/structure/B2977942.png)
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-tosyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-tosyl-1H-pyrrol-2(5H)-one” is a complex organic molecule. It is related to a series of compounds that have been synthesized and evaluated for their antitumor activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis process typically involves a Pd-catalyzed C-N cross-coupling .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions typically involve the formation of C-N bonds via a Pd-catalyzed cross-coupling .Scientific Research Applications
Anticancer Activity
This compound has been used in the design and synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have shown promising anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Structure-Activity Relationship Study
The compound has been used in detailed structure-activity relationship studies . This has led to the identification of more active analogs and a comprehensive understanding of the structure-activity relationships of indole anticancer molecules .
Cell Cycle Arrest
Mechanistic studies have revealed that the compound can cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . This makes it a potential candidate for further optimization as an anticancer agent .
Antitumor Evaluation
A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .
Apoptosis Induction
The compound has been found to induce apoptosis in cancer cells . For instance, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Detection of Carcinogenic Heavy Metal Ions
The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .
Mechanism of Action
Future Directions
The future directions for research on this compound could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . Further mechanistic studies could also be conducted to better understand how these compounds exert their antitumor effects .
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2-(4-methylsulfanylphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6S2/c1-16-3-10-20(11-4-16)35(30,31)25-23(18-6-8-19(34-2)9-7-18)27(26(29)24(25)28)14-17-5-12-21-22(13-17)33-15-32-21/h3-13,23,28H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWSVUKCERWOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)SC)CC4=CC5=C(C=C4)OCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-tosyl-1H-pyrrol-2(5H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.